5-溴-2-(甲硫基)嘧啶-4(3H)-酮

描述

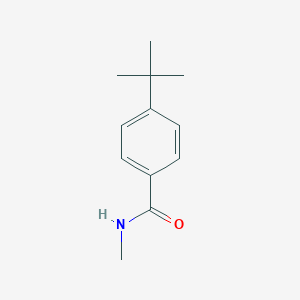

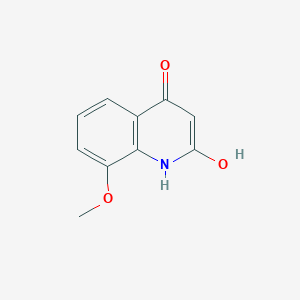

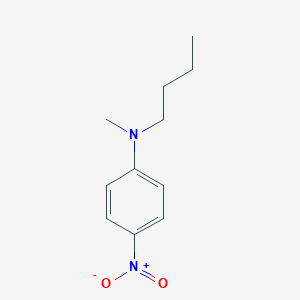

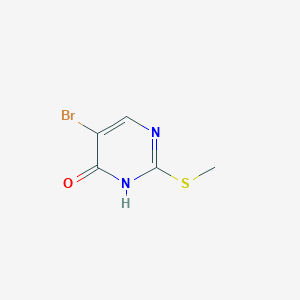

“5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” is a chemical compound with the molecular formula C5H5BrN2OS . It appears as a white to light yellow to light orange powder or crystal .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-(methylthio)pyrimidin-4(3H)-one” can be represented by the SMILES stringCSc1ncc(Br)c(n1)C(O)=O and CSC1=NC=C(C=N1)Br . Physical And Chemical Properties Analysis

The compound is a solid at 20°C . It has a molecular weight of 205.08 g/mol . The melting point ranges from 64.0°C to 68.0°C .科学研究应用

Tautomeric Forms and Crystal Structures

研究5-溴-2-(甲硫基)嘧啶-4(3H)-酮衍生物已经揭示了它们在晶体中能够采用不同的互变异构形式,受共晶体影响。研究集中在这类化合物中的氢键模式上,通过与沃森-克里克碱基对相关的基元模式探索它们在晶体堆积中的相互作用(Gerhardt & Bolte, 2016)。

抗菌应用

从5-溴-2-(甲硫基)嘧啶-4(3H)-酮衍生的化合物已经合成并纳入聚氨酯清漆和印刷油墨中,以测试它们的抗菌效果。这些研究表明这些化合物表现出强大的抗菌效果,为在防护涂层和油墨中使用提供了潜力(El‐Wahab et al., 2015)。

双杂环化合物的合成

从5-溴化合物合成(1,2,3-三唑-1-基)甲基嘧啶已经导致新系列的双杂环化合物的产生,展示了5-溴-2-(甲硫基)嘧啶-4(3H)-酮衍生物在生成具有潜在生物应用的多样分子结构方面的多功能性(Aquino et al., 2017)。

新型噻唑衍生物

该化合物的衍生物已被用于合成新型噻唑并[3,2-a]嘧啶衍生物,突显了该化合物在生成具有潜在药理特性的新化学实体方面的实用性(Studzińska et al., 2014)。

一锅法合成应用

5-溴-2-(甲硫基)嘧啶-4(3H)-酮已被用于一锅法、微波辅助合成过程中,以产生嘧啶并[4,5-d]嘧啶-2,5-二酮衍生物,展示了一种有效的方法论,用于创造具有潜在生物活性的化合物(Dabiri et al., 2007)。

安全和危害

属性

IUPAC Name |

5-bromo-2-methylsulfanyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrN2OS/c1-10-5-7-2-3(6)4(9)8-5/h2H,1H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKWWYXOEVKZFDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=C(C(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286660 | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(methylthio)pyrimidin-4(3H)-one | |

CAS RN |

81560-03-4 | |

| Record name | 81560-03-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Bromo-2-(methylsulfanyl)pyrimidin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。